molecular formula C11H12BrClOS B14049116 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14049116
M. Wt: 307.63 g/mol
InChI Key: BPVLQTKYZBIMET-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted aromatic compound followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the chloropropanone moiety.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one include:

    1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-2-one: Differing by the position of the chloropropanone group.

    1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-bromopropan-2-one: Differing by the presence of a bromine atom instead of chlorine.

    1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-hydroxypropan-2-one: Differing by the presence of a hydroxyl group instead of chlorine.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-12)9(5-11)4-10(14)7-13/h2-3,5H,4,6-7H2,1H3

InChI Key

BPVLQTKYZBIMET-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CBr)CC(=O)CCl

Origin of Product

United States

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